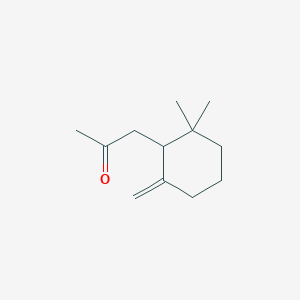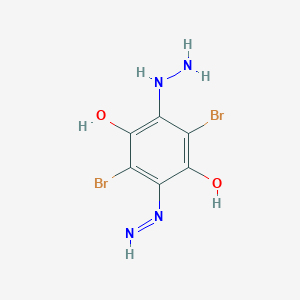![molecular formula C24H24Cl2N2O2S B14237393 4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) CAS No. 404009-11-6](/img/structure/B14237393.png)
4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) is a complex organic compound characterized by the presence of a thiene ring substituted with two 4-chlorophenyl groups and two morpholine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) typically involves the following steps:
Formation of the Thiene Ring: The thiene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Substitution with 4-Chlorophenyl Groups: The thiene ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl groups.
Attachment of Morpholine Groups: Finally, the morpholine groups are introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl groups or the thiene ring.
Substitution: The morpholine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or reduced thiene derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorodiphenyl disulfide: Similar in having chlorophenyl groups but differs in the presence of a disulfide linkage instead of a thiene ring.
4,4’-Bis(4-methoxyphenyl)thiene-2,5-diyl]bis(morpholine): Similar structure but with methoxy groups instead of chlorophenyl groups.
Uniqueness
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) is unique due to the combination of its thiene ring, chlorophenyl groups, and morpholine groups, which confer distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry.
Propiedades
Número CAS |
404009-11-6 |
|---|---|
Fórmula molecular |
C24H24Cl2N2O2S |
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
4-[3,4-bis(4-chlorophenyl)-5-morpholin-4-ylthiophen-2-yl]morpholine |
InChI |
InChI=1S/C24H24Cl2N2O2S/c25-19-5-1-17(2-6-19)21-22(18-3-7-20(26)8-4-18)24(28-11-15-30-16-12-28)31-23(21)27-9-13-29-14-10-27/h1-8H,9-16H2 |
Clave InChI |
DKGMRGYVTIAPTE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C(=C(S2)N3CCOCC3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)



![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)




![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)

